2-(Pyridin-3-yl)-1-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one
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Overview
Description
2-(Pyridin-3-yl)-1-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one is an organic compound that features a pyridine ring and a tetrahydropyridine ring connected by an ethanone group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-1-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Formation of the Tetrahydropyridine Ring: This can be achieved through hydrogenation of pyridine or via cyclization reactions.
Coupling Reaction: The pyridine and tetrahydropyridine rings are then coupled using an appropriate ethanone derivative under specific reaction conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a tetrahydropyridine ring.
Substitution: Various substitution reactions can occur on the pyridine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield tetrahydropyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Potential use in the development of therapeutic agents for various diseases.
Diagnostics: May be used in the development of diagnostic tools.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-1-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one would depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)ethan-1-one: Lacks the tetrahydropyridine ring.
1-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-one: Lacks the pyridine ring.
Pyridine Derivatives: Various compounds with modifications on the pyridine ring.
Uniqueness
2-(Pyridin-3-yl)-1-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one is unique due to the presence of both pyridine and tetrahydropyridine rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-yl)-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12(14-7-2-1-3-8-14)9-11-5-4-6-13-10-11/h1-2,4-6,10H,3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFUSBMWPOEWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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